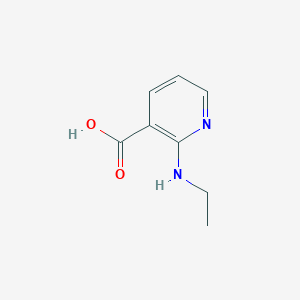

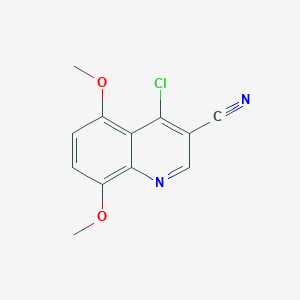

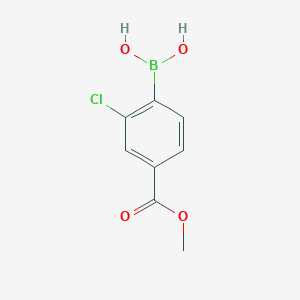

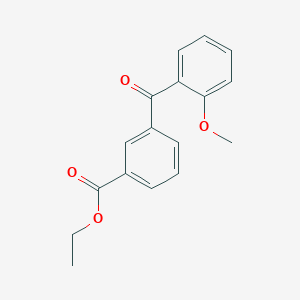

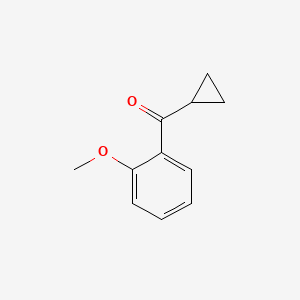

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile

Overview

Description

The compound 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is a derivative of chloroquinoline-3-carbonitrile, which is a class of compounds known for their diverse chemical reactions and potential biological activities. These compounds have been the subject of various studies due to their ability to inhibit certain enzymes and their potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of related quinoline-3-carbonitrile derivatives typically involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Further chlorination and reaction with substituted anilines can produce 4-anilinoquinoline-3-carbonitriles. An alternative synthesis route starts with methyl dialkoxybenzoate, which undergoes nitration, reduction, amidine formation, and cyclization to yield similar compounds .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be complex, as evidenced by a study of a related compound, 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. In this compound, the chlorophenyl ring is inclined at a significant angle to the pyridine ring, and the cyclohexane ring adopts a flattened boat conformation. These structural features can influence the compound's interactions and properties .

Chemical Reactions Analysis

Chloroquinoline-3-carbonitrile derivatives are known for their versatility in chemical reactions. These reactions can involve the chloro substituent at various positions on the quinoline ring, as well as the cyano group at the 3-position. The reactivity of these groups allows for the production of a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives can be studied using both experimental and theoretical methods. For instance, a related compound with a triazole moiety was synthesized and its properties, such as structural parameters, spectroscopic characteristics (FT-IR and NMR), electronic and photophysical properties, were investigated. Theoretical calculations, including density functional theory, were used to complement experimental findings. The compound exhibited notable nonlinear optical properties and showed potential as a fluorescent material with specific absorption and emission spectra .

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Methods and Chemical Reactions : 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile derivatives have been extensively studied for their synthetic methods and chemical reactions. These compounds are important in producing biologically active compounds due to their diverse reactivity (Mekheimer et al., 2019).

Chemical Transformations : The chemical reactivity of related compounds has been explored, revealing interesting transformations under nucleophilic conditions. Such studies provide insights into the potential applications of these compounds in various synthetic processes (Ibrahim & El-Gohary, 2016).

Synthesis of Derivatives : Research on the facile synthesis of related quinoline derivatives, such as tetrahydropyrimido[4,5-b]-quinoline, highlights the versatility of these compounds in creating a range of chemical entities with potential applications in drug discovery and material science (Elkholy & Morsy, 2006).

Material Science and Optoelectronics

Optoelectronic Properties : Studies on the optoelectronic and charge transport properties of hydroquinoline derivatives, closely related to 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile, indicate potential applications in the field of material science, particularly in the development of efficient multifunctional materials (Irfan et al., 2020).

Photophysical Studies : Research on the fluorescent properties of related compounds, like 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, provides insights into the photophysical characteristics that could be explored for 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile in applications like fluorescence imaging or sensors (Singh et al., 2017).

Biomedical Research and Pharmacology

Antitumor Activities : The synthesis of novel derivatives and their evaluation for antitumor activities demonstrates the potential biomedical applications of these compounds. Such studies are crucial in identifying new therapeutic agents (Hassaneen et al., 2013).

Corrosion Inhibition : Quinoline derivatives have been investigated as corrosion inhibitors, indicating potential industrial applications in protecting metals like steel in acidic environments. This research is vital for developing eco-friendly corrosion inhibitors (Singh et al., 2016).

Safety And Hazards

properties

IUPAC Name |

4-chloro-5,8-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-8-3-4-9(17-2)12-10(8)11(13)7(5-14)6-15-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPXASXBIBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

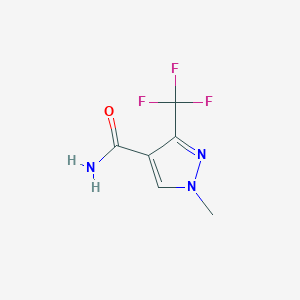

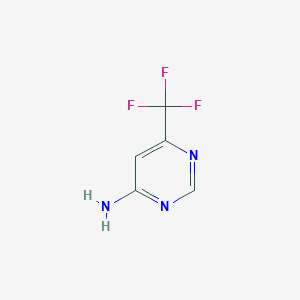

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)